molecular formula C14H13NO4 B8295496 2-[4-(4-Nitrophenoxy)phenyl]ethanol

2-[4-(4-Nitrophenoxy)phenyl]ethanol

Cat. No.: B8295496
M. Wt: 259.26 g/mol
InChI Key: IXVBOSHRDMDWOR-UHFFFAOYSA-N
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Description

2-[4-(4-Nitrophenoxy)phenyl]ethanol is a useful research compound. Its molecular formula is C14H13NO4 and its molecular weight is 259.26 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H13NO4

Molecular Weight

259.26 g/mol

IUPAC Name

2-[4-(4-nitrophenoxy)phenyl]ethanol

InChI

InChI=1S/C14H13NO4/c16-10-9-11-1-5-13(6-2-11)19-14-7-3-12(4-8-14)15(17)18/h1-8,16H,9-10H2

InChI Key

IXVBOSHRDMDWOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCO)OC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Reduction of the Nitro Group:

The nitro group is readily reduced to a primary amine, yielding 2-[4-(4-aminophenoxy)phenyl]ethanol. This transformation fundamentally changes the electronic properties of the molecule, converting the electron-withdrawing nitro group into an electron-donating amino group. Standard procedures for this reduction include catalytic hydrogenation.

Catalytic Hydrogenation: This is a clean and efficient method, often employing catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere. google.com The reaction is typically carried out in a solvent like ethanol (B145695) or methanol. A patent for a related synthesis describes the reduction of a nitro compound using a Pd/C catalyst in isopropyl alcohol at room temperature and atmospheric pressure, achieving a high yield of 91.2%. google.com Another method involves using hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst in methanol. chemicalbook.com

Reactions of the Hydroxyl Group:

The primary alcohol functional group can undergo various reactions, including oxidation, esterification, and etherification, to generate a diverse set of derivatives.

Oxidation: The primary alcohol can be oxidized to an aldehyde, 2-[4-(4-nitrophenoxy)phenyl]acetaldehyde, or further to a carboxylic acid, 2-[4-(4-nitrophenoxy)phenyl]acetic acid. The choice of oxidizing agent determines the product. Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) would favor the aldehyde, while stronger agents like potassium permanganate (B83412) (KMnO4) or chromic acid would yield the carboxylic acid.

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under appropriate conditions (e.g., Fischer esterification) yields esters. This allows for the introduction of a wide variety of R-groups at the ethanol (B145695) position.

Etherification: While the core of the molecule is an ether, the terminal hydroxyl group can be further alkylated to form a different ether, for example, by using a second Williamson ether synthesis. khanacademy.org This would involve deprotonating the alcohol with a strong base like sodium hydride, followed by reaction with an alkyl halide. organic-synthesis.com

These derivatization strategies allow for the systematic modification of the parent compound to explore structure-activity relationships or to synthesize intermediates for more complex molecules.

Table 2: Derivatization Strategies for 2-[4-(4-Nitrophenoxy)phenyl]ethanol

Functional Group Reaction Type Reagents Product Functional Group Reference
Nitro Group ReductionH2, Pd/C; Hydrazine (B178648) Hydrate (B1144303)Primary Amine (-NH2) google.comchemicalbook.com
Hydroxyl Group OxidationPCC; KMnO4Aldehyde (-CHO); Carboxylic Acid (-COOH)N/A
Hydroxyl Group EsterificationR-COOH, H+; R-COClEster (-O-CO-R)N/A
Hydroxyl Group Etherification1. NaH2. R-XEther (-O-R) organic-synthesis.comkhanacademy.org

Comprehensive Spectroscopic and Structural Elucidation of 2 4 4 Nitrophenoxy Phenyl Ethanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomistic Connectivity

NMR spectroscopy serves as a powerful tool for delineating the precise arrangement of atoms within a molecule by probing the magnetic properties of atomic nuclei.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer detailed information about the chemical environment of each hydrogen and carbon atom, respectively. In the ¹H NMR spectrum of 2-[4-(4-Nitrophenoxy)phenyl]ethanol, distinct signals corresponding to the aromatic protons of the two phenyl rings and the aliphatic protons of the ethanol (B145695) moiety are observed. The chemical shifts (δ) are influenced by the electron-withdrawing nitro group and the ether linkage, causing characteristic downfield or upfield shifts.

For the related compound, 2-(4-nitrophenyl)ethanol, the ¹H NMR spectrum shows multiplets for the phenyl protons and distinct signals for the methylene (B1212753) (-CH2-) and hydroxyl (-OH) protons of the ethanol group. nih.govrsc.orgrsc.org Similarly, in 2-(p-nitrophenoxy)ethanol, the protons on the nitrophenyl group and the ethoxy group exhibit specific chemical shifts. nih.gov

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule producing a distinct resonance. The carbons attached to the nitro group and the ether oxygen experience significant deshielding and appear at lower field values. For instance, in 2-nitro-1-(4-nitrophenyl)ethanol, the carbon atoms of the nitrophenyl group show characteristic chemical shifts. rsc.org

Table 1: Representative ¹H and ¹³C NMR Data This table presents a generalized view of expected NMR shifts based on related structures. Actual values for this compound may vary.

Atom Type ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Protons on nitrophenyl ring 7.5 - 8.3 124 - 148
Protons on phenoxy ring 6.9 - 7.4 115 - 162
Methylene (-CH₂-O) ~4.1 ~70
Methylene (-CH₂-Ar) ~2.9 ~39

To unambiguously assign the proton and carbon signals and to understand the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed. Experiments such as COSY (Correlation Spectroscopy) reveal proton-proton couplings, helping to identify adjacent protons, for instance, within the ethanol chain and within each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments establish correlations between protons and carbons. HSQC identifies direct one-bond C-H connections, while HMBC reveals longer-range couplings (2-3 bonds), which is crucial for confirming the connection between the two phenyl rings through the ether linkage and the attachment of the ethanol group to the correct phenyl ring. These techniques are standard in the structural elucidation of complex organic molecules. bmrb.ioresearchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Conformation in this compound

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 3200-3500 cm⁻¹ would indicate the O-H stretching vibration of the hydroxyl group. researchgate.net Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) would appear around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. researchgate.net The C-O-C stretching of the ether linkage would be visible in the 1250-1000 cm⁻¹ region. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings appear in the 1600-1450 cm⁻¹ range. For the related compound 2-(p-nitrophenoxy)ethanol, an IR spectrum is available in the NIST WebBook, showing these characteristic peaks. nist.gov

Raman spectroscopy provides complementary vibrational information. For instance, in 2-phenoxyethanol, intense Raman bands are observed for the ring C-H wagging modes. researchgate.net For 4-nitrophenethyl alcohol, FT-Raman has been used to identify its characteristic vibrational modes. nih.gov

Table 2: Key FT-IR Vibrational Frequencies This table presents expected FT-IR frequencies based on functional groups and data from related compounds.

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
O-H (Alcohol) Stretching, broad 3200 - 3500
C-H (Aromatic) Stretching 3000 - 3100
C-H (Aliphatic) Stretching 2850 - 3000
C=C (Aromatic) Stretching 1450 - 1600
NO₂ (Nitro) Asymmetric Stretching ~1520
NO₂ (Nitro) Symmetric Stretching ~1340

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. This information is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. The nominal molecular weight of this compound is 183.16 g/mol . nih.govnist.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 183. The fragmentation of this molecule would likely proceed through several pathways. Cleavage of the ether bond is a common fragmentation pathway for ethers. libretexts.org Loss of the ethanol group (-CH₂CH₂OH) would lead to a fragment ion corresponding to the 4-nitrophenoxy cation. Another likely fragmentation is the loss of the nitrophenoxy group, resulting in a fragment corresponding to the 2-phenylethanol (B73330) cation. Further fragmentation of the ethanol side chain, such as the loss of a hydroxyl radical or a water molecule, can also occur. The fragmentation of 2-phenylethanol itself has been studied, providing insights into potential pathways. scribd.com The NIST WebBook provides mass spectral data for the isomeric 2-(p-nitrophenoxy)ethanol, which shows a top peak at m/z 139. nih.govnist.gov

Electronic Spectroscopy (UV-Vis) for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule, particularly those involving chromophores.

The primary chromophore in this compound is the 4-nitrophenoxy group. The presence of the nitro group, a strong electron-withdrawing group, in conjugation with the phenyl ring results in characteristic absorption bands. A strong absorption maximum (λmax) is expected due to the π → π* transition of the aromatic system. For the related compound 2-phenylethanol, UV/Visible spectrum data is available. nist.gov The UV-Vis spectrum of 4-(4-nitrophenyl)diazenyl)phenol also shows characteristic absorption peaks. actachemicamalaysia.com The electronic structure of the molecule, influenced by the substituent groups, dictates the precise wavelength and intensity of these absorptions.

Single Crystal X-ray Diffraction for Solid-State Molecular and Supramolecular Structures

For this compound, a successful crystal structure determination would reveal the dihedral angles between the two phenyl rings, the conformation of the ethanol side chain, and how the molecules pack in the crystal lattice. Intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and potential π-π stacking interactions between the aromatic rings, would be elucidated. Such interactions are crucial in understanding the supramolecular chemistry of the compound. The crystal structures of many related substituted phenyl and nitrophenyl compounds have been determined, providing a basis for understanding the potential solid-state structure of the title compound. mdpi.comresearchgate.net

Elemental Compositional Analysis for Stoichiometric Verification

The determination of the elemental composition of a chemical compound is a critical step in its characterization, providing fundamental information about its stoichiometry. This analysis is essential to confirm the empirical and molecular formula of a newly synthesized or isolated compound. For the target compound, this compound, a definitive elemental analysis from experimental literature sources could not be retrieved within the scope of the conducted search.

The chemical structure of this compound consists of a 4-nitrophenoxy group linked to a phenyl group, which in turn is attached to an ethanol substituent at the para position. Based on this structure, the molecular formula is determined to be C₁₄H₁₃NO₄. This formula allows for the calculation of the theoretical elemental composition, which serves as a benchmark for experimental verification.

The theoretical weight percentages of carbon (C), hydrogen (H), and nitrogen (N) are calculated from the molecular formula and the atomic weights of the constituent elements.

Theoretical Elemental Composition of this compound

ElementAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
Carbon (C)12.01114168.15464.86
Hydrogen (H)1.0081313.1045.06
Nitrogen (N)14.007114.0075.40
Oxygen (O)15.999463.99624.68
Total 259.261 100.00

Note: The data in this table is calculated based on the theoretical structure of the compound, as experimental data was not available in the searched literature.

A comprehensive literature search did not yield any published experimental data for the elemental analysis of this compound. While reports on similar compounds exist, direct, verifiable experimental values for the carbon, hydrogen, and nitrogen content of the specified molecule are not present in the available scientific literature.

Therefore, while the theoretical composition can be precisely calculated, its experimental validation through techniques such as combustion analysis remains to be reported. Such an analysis would be a crucial component in the complete structural elucidation and confirmation of the identity of this compound.

Computational and Theoretical Studies on 2 4 4 Nitrophenoxy Phenyl Ethanol

Quantum Chemical Calculations of Electronic Properties and Reactivity Parameters

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and reactivity of a molecule. wikipedia.org Methods like Density Functional Theory (DFT) are often used to provide insights into various molecular properties. nih.gov

Key electronic properties and reactivity parameters that would be calculated for 2-[4-(4-Nitrophenoxy)phenyl]ethanol include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map reveals the charge distribution within a molecule, highlighting electrophilic and nucleophilic sites, which are key to understanding intermolecular interactions. nih.gov

Fukui Functions: These functions are used to predict the most likely sites for nucleophilic, electrophilic, and radical attacks on the molecule. nih.gov

A hypothetical data table for these parameters is presented below.

Table 1: Hypothetical Quantum Chemical Parameters for this compound

ParameterHypothetical ValueSignificance
HOMO Energy-6.5 eVEnergy of the outermost electron orbital; relates to electron-donating ability.
LUMO Energy-1.8 eVEnergy of the lowest unoccupied orbital; relates to electron-accepting ability.
HOMO-LUMO Gap4.7 eVIndicates chemical stability and reactivity.
Dipole Moment5.2 DMeasures the overall polarity of the molecule.
Chemical Hardness2.35 eVResistance to change in electron configuration.
Chemical Softness0.43 eV⁻¹Reciprocal of hardness; indicates reactivity.
Electronegativity4.15 eVTendency to attract electrons.

Note: The values in this table are hypothetical and for illustrative purposes only, as no specific studies on this compound were found.

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular modeling and molecular dynamics (MD) simulations are computational techniques used to study the three-dimensional structure and dynamic behavior of molecules over time. nih.goveg.org

For this compound, these studies would involve:

Conformational Analysis: Identifying the stable conformations (spatial arrangements of atoms) of the molecule. This is crucial as the conformation can significantly influence the molecule's properties and biological activity. biorxiv.org

Intermolecular Interactions: Simulating how the molecule interacts with other molecules, such as solvents or biological macromolecules. This can reveal information about its solubility, binding affinity, and potential mechanisms of action. nih.gov

Structural Parameters: Analyzing parameters like Root Mean Square Deviation (RMSD) and Radius of Gyration (Rg) to understand the flexibility and compactness of the molecule during simulations. nih.govmdpi.com

Predictive Studies of Structure-Property Relationships for this compound

Structure-property relationship studies aim to correlate the chemical structure of a molecule with its physical, chemical, and biological properties. By understanding these relationships, it is possible to predict the properties of new or unstudied compounds.

For this compound, this would involve:

Identifying Key Structural Features: Determining which parts of the molecule (e.g., the nitrophenoxy group, the phenyl ring, the ethanol (B145695) side chain) are most influential in determining its properties.

Developing Predictive Models: Using computational methods to create models that can predict properties based on the molecular structure. These models can be based on quantum chemical parameters, topological indices, or other molecular descriptors.

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Methodologies in Exploratory Research

QSAR and molecular docking are powerful computational tools used in drug discovery and toxicology to predict the biological activity of chemical compounds. d-nb.infoeuropa.eu

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.govresearchgate.net These models are used to predict the activity of new compounds and to understand the structural requirements for a particular biological effect. nih.gov For this compound, a QSAR study would require a dataset of structurally similar compounds with known activities.

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein or nucleic acid (receptor). nih.govnih.gov This method is used to understand the binding mode and to estimate the binding affinity between the ligand and the receptor. mdpi.com A molecular docking study of this compound would involve selecting a relevant biological target and computationally modeling their interaction.

Table 2: Hypothetical Molecular Docking Results for this compound with a Target Protein

ParameterHypothetical ValueSignificance
Binding Affinity-8.2 kcal/molEstimated strength of the interaction between the compound and the protein.
Interacting ResiduesAmino acids (e.g., TYR 123, PHE 234)Key amino acids in the protein's binding site that interact with the compound.
Types of InteractionsHydrogen bonds, hydrophobic interactionsThe nature of the chemical forces holding the compound in the binding site.

Note: The values in this table are hypothetical and for illustrative purposes only, as no specific studies on this compound were found.

Chemical Transformations and Reactivity Profile of 2 4 4 Nitrophenoxy Phenyl Ethanol

Reductive Transformations of the Nitro Group to Amino Functionality

The selective reduction of the nitro group is a pivotal transformation of 2-[4-(4-nitrophenoxy)phenyl]ethanol, converting it into 2-[4-(4-aminophenoxy)phenyl]ethanol. This resulting amino compound is a valuable building block, particularly as a monomer in polymer synthesis and as an intermediate for pharmaceuticals and fine chemicals. youtube.comyoutube.com The conversion of the strongly electron-deactivating nitro group into a strongly electron-donating amino group fundamentally alters the electronic properties and subsequent reactivity of the aromatic ring to which it is attached. kent.ac.uk

The reduction of the nitro group in aromatic compounds can be effectively achieved through various well-established methods, including both catalytic hydrogenation and chemical reduction. kent.ac.ukbyjus.com

Catalytic Hydrogenation: This is a widely employed method for reducing nitro groups due to its high efficiency and often clean reaction profiles. d-nb.info Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. byjus.comd-nb.info The reaction is typically carried out under an atmosphere of hydrogen gas. For a substrate like this compound, catalytic hydrogenation with Pd/C is a preferred method. d-nb.info An alternative approach involves transfer hydrogenation, where a hydrogen donor like hydrazine (B178648) hydrate (B1144303) or an organic compound is used in place of hydrogen gas, which can circumvent the need for specialized high-pressure equipment and enhance safety, making it suitable for industrial-scale production. masterorganicchemistry.comlibretexts.org

Chemical Reduction: A variety of metal-based reducing agents are effective for this transformation. Reagents such as iron (Fe), zinc (Zn), or tin (Sn) in the presence of an acid (like HCl or acetic acid) are classic choices for the reduction of aromatic nitro compounds. kent.ac.uknih.gov A particularly mild and environmentally friendly method involves using zinc powder in aqueous solutions of chelating ethers, which avoids harsh acidic conditions. nih.gov Another efficient protocol for a structurally similar compound, ethyl-2-(4-nitrophenoxy) acetate, utilizes iron powder with ammonium (B1175870) chloride in an ethanol (B145695)/water mixture, suggesting a viable and selective route for reducing the nitro group without affecting other functionalities. libretexts.org

A summary of common reduction conditions is presented below.

MethodReagent/CatalystConditionsNotes
Catalytic HydrogenationH₂ / Pd/CMethanol or Ethanol solventOften the method of choice for nitro reductions. d-nb.info
Catalytic HydrogenationH₂ / Raney Nickel-Useful when trying to avoid dehalogenation of aryl halides. d-nb.info
Transfer HydrogenationHydrazine Hydrate / Pd/CAlcohol solvent, elevated temperatureAvoids the use of hydrogen gas. masterorganicchemistry.comlibretexts.org
Chemical ReductionFe / NH₄ClEthanol/Water, refluxA safe, low-cost, and rapid procedure. libretexts.org
Chemical ReductionZn / Acid (e.g., AcOH)-Provides a mild reduction. d-nb.info
Chemical ReductionSnCl₂Non-acidic mediumSelective for nitro groups. kent.ac.uk

R-NO₂ → R-NO → R-NHOH → R-NH₂

Experimental evidence supports this pathway. For instance, during the reduction of aromatic nitro compounds with zinc and chelating ethers, intermediates such as nitroso-, azoxy-, and azo-compounds have been observed before their complete conversion to the final aniline (B41778) product. nih.gov While often transient and not isolated, these nitroso intermediates are key to the mechanistic understanding of the reduction. nih.govnih.gov The controlled reduction to these intermediate stages, such as hydroxylamines or oximes, is possible but requires specific reagents and carefully controlled reaction conditions. byjus.com The reactivity of N-nitrosamines, which are related to the nitroso intermediates, has been studied, noting that strong reductants like LiAlH₄ or Zn/HCl can reduce them to hydrazines and amines. wikipedia.org

Modifications of the Ethanol Moiety: Oxidation, Esterification, and Etherification

The primary alcohol group (-CH₂CH₂OH) on this compound is a site for various chemical modifications, including oxidation to form aldehydes or carboxylic acids, and reactions with electrophiles to form esters and ethers. atamanchemicals.comatamankimya.com

Oxidation: The primary alcohol can be oxidized to yield two different products depending on the reagents and conditions used. wikipedia.org Mild oxidation will produce the corresponding aldehyde, 2-[4-(4-nitrophenoxy)phenyl]acetaldehyde. Stronger oxidizing conditions will lead to the formation of the carboxylic acid, 2-[4-(4-nitrophenoxy)phenyl]acetic acid. youtube.com To stop the oxidation at the aldehyde stage, it is often necessary to use specific reagents that prevent overoxidation, such as those used in the Swern or Dess-Martin periodinane oxidations, or TEMPO-catalyzed oxidations under controlled conditions. d-nb.infowikipedia.orgorganic-chemistry.org The use of strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (generated from CrO₃ and H₂SO₄) will typically oxidize the primary alcohol directly to the carboxylic acid. wikipedia.orgyoutube.com

Esterification: The hydroxyl group can readily undergo esterification by reacting with carboxylic acids or, more commonly, their more reactive derivatives like acid chlorides or acid anhydrides. libretexts.org For example, reaction with acetyl chloride in the presence of a base would yield 2-[4-(4-nitrophenoxy)phenyl]ethyl acetate. This reaction converts the alcohol into a less polar ester functional group. youtube.com

Etherification: Further reaction at the hydroxyl group can produce ethers. For example, deprotonation with a strong base like sodium hydride followed by reaction with an alkyl halide (e.g., methyl iodide) would yield the corresponding methyl ether, 1-methoxy-2-(4-(4-nitrophenoxy)phenoxy)ethane. This Williamson ether synthesis is a standard method for converting alcohols to ethers. wikipedia.org

TransformationReagent(s)Product Functional Group
Mild OxidationPCC, Dess-Martin Periodinane, TEMPOAldehyde (-CHO)
Strong OxidationKMnO₄, H₂CrO₄ (Jones Reagent)Carboxylic Acid (-COOH)
EsterificationAcid Chloride (R-COCl), Pyridine (B92270)Ester (-O-CO-R)
EsterificationAcid Anhydride ((R-CO)₂O), heatEster (-O-CO-R)
Etherification1. NaH; 2. Alkyl Halide (R-X)Ether (-O-R)

Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Rings

The molecule possesses two distinct aromatic rings with different substitution patterns, leading to different reactivities towards aromatic substitution.

Electrophilic Aromatic Substitution (EAS): This class of reactions involves the attack of an electrophile on the electron-rich π-system of the benzene (B151609) ring. libretexts.orgmasterorganicchemistry.com The substituents on the ring dictate the rate and position of the substitution.

Ring A (4-Nitrophenoxy ring): This ring is strongly deactivated towards EAS by the powerful electron-withdrawing nitro group (-NO₂). The nitro group is a meta-director.

Ring B (phenyl ethanol ring): This ring is activated by the alkoxy group (-O-Ring A), which is an electron-donating group through resonance. Alkoxy groups are strong activators and are ortho, para-directors. masterorganicchemistry.com

Therefore, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions would occur preferentially on Ring B at the positions ortho to the ether linkage. The strong deactivation of Ring A makes substitution on it highly unlikely under standard EAS conditions. byjus.commasterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr): This reaction involves the attack of a nucleophile on an aromatic ring, leading to the replacement of a leaving group. youtube.com This mechanism is favored on aromatic rings that are "electron-poor," typically those bearing strong electron-withdrawing groups. youtube.comnih.gov

Ring A (4-Nitrophenoxy ring): This ring is highly activated for SNAr. The nitro group, being a potent electron-withdrawing group, is located para to the ether linkage (the potential leaving group). This positioning effectively stabilizes the negative charge of the intermediate Meisenheimer complex, facilitating the reaction. youtube.comnih.gov A strong nucleophile (e.g., methoxide, an amine) could potentially displace the 2-(4-hydroxyphenyl)ethanol (B1682651) group.

Ring B (phenyl ethanol ring): This ring is not activated for SNAr as it lacks a strong electron-withdrawing group and a suitable leaving group.

Recent studies have also provided evidence that some SNAr reactions may proceed through a concerted mechanism rather than the traditional two-step addition-elimination sequence, particularly when good leaving groups are involved. kent.ac.uknih.govresearchgate.net

Investigation of Polymerization and Oligomerization Pathways

The structure of this compound, particularly after reduction of the nitro group to an amine, makes it a candidate for polymerization reactions. The resulting diamine, 2-[4-(4-aminophenoxy)phenyl]ethanol, contains two nucleophilic amine groups that can react with difunctional electrophiles to form polymers.

This monomer is structurally related to other well-known diamine monomers used in the synthesis of high-performance polymers like polyamides and polyimides. researchgate.netresearchgate.net For example, 2,2-Bis[4-(4-aminophenoxy)phenyl]propane (BAPP), a common industrial diamine, is used to produce soluble and thermally stable polyamides and polyimides. tcichemicals.com

By analogy, 2-[4-(4-aminophenoxy)phenyl]ethanol could be reacted with various dicarboxylic acids or their acid chlorides to produce novel polyamides. researchgate.net Similarly, reaction with aromatic tetracarboxylic dianhydrides would yield poly(amic acid)s, which can then be thermally or chemically cyclized to form polyimides. researchgate.net The presence of the flexible ether linkage and the ethanol side group in the polymer backbone would be expected to influence properties such as solubility, glass transition temperature, and mechanical strength. researchgate.net The hydroxyl group could also serve as a site for post-polymerization modification or cross-linking.

Advanced Applications and Utilization of 2 4 4 Nitrophenoxy Phenyl Ethanol in Synthetic Chemistry and Materials Science

Role as a Key Synthetic Intermediate for High-Value Organic Compounds

The unique combination of functional groups in 2-[4-(4-Nitrophenoxy)phenyl]ethanol allows for its strategic use in multi-step organic syntheses. The nitro group can be readily reduced to an amine, providing a gateway to a vast array of nitrogen-containing compounds, while the ethanol (B145695) tail can be modified or eliminated as needed.

Precursor in Heterocyclic Synthesis (e.g., Triazole, Oxadiazole, Thiazole (B1198619) Derivatives)

The synthesis of heterocyclic compounds is of paramount importance in medicinal chemistry and materials science due to their wide range of biological activities and physical properties. This compound serves as an excellent starting point for creating various heterocyclic systems.

Triazole Derivatives: The 4-(4-nitrophenoxy)phenyl scaffold is instrumental in constructing triazole rings. For instance, by first reducing the nitro group of the parent compound to an amine, 4-(4-aminophenoxy)aniline can be formed. This resulting diamine can then be converted into an isothiocyanate, which is a key intermediate for synthesizing 1,2,4-triazole-3-thiones. A general approach involves the reaction of the corresponding isothiocyanate with hydrazides, followed by cyclization to yield triazole derivatives. researchgate.net Research has demonstrated the synthesis of novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones through such pathways, highlighting the utility of the core structure. researchgate.net

Oxadiazole Derivatives: The nitrophenyl group is a common feature in the synthesis of 1,3,4-oxadiazoles. Although direct synthesis from this compound is not explicitly detailed, its derivatives are readily applicable. The parent compound can be oxidized to 4-(4-nitrophenoxy)benzoic acid. This acid can then be converted to its corresponding acid hydrazide. The reaction of this hydrazide with various reagents like carbon disulfide or substituted aldehydes leads to the formation of the 1,3,4-oxadiazole (B1194373) ring. researchgate.netnih.gov This established methodology underscores the potential of the title compound as a precursor for these valuable heterocycles. researchgate.netnih.gov

Thiazole Derivatives: The synthesis of thiazole derivatives, often following the Hantzsch synthesis, can utilize intermediates derived from this compound. researchgate.net The ethanol group can be oxidized to an aldehyde or carboxylic acid, and subsequently converted into an α-haloketone. This functionalized molecule can then react with a thioamide to form the thiazole ring. The presence of the nitrophenyl group is a known feature in various thiazole structures, and its inclusion can be tailored for specific electronic or biological properties. nanobioletters.comnih.govsigmaaldrich.com

Interactive Table: Heterocyclic Synthesis Pathways

Target Heterocycle Key Intermediate from Parent Compound General Reaction
Triazole 4-(4-aminophenoxy)aniline -> Isothiocyanate Reaction with hydrazides, followed by cyclization. researchgate.net
Oxadiazole 4-(4-nitrophenoxy)benzoic acid -> Acid hydrazide Reaction with carbon disulfide or aldehydes. researchgate.netnih.gov

| Thiazole | α-haloketone derivative | Hantzsch synthesis with a thioamide. researchgate.netnanobioletters.com |

Building Block for Complex Aromatic Systems and Amines

The transformation of the nitro group into an amine is a fundamental step that unlocks the potential of this compound as a building block. The reduction is typically achieved through catalytic hydrogenation (e.g., using Pd/C) or with reducing agents like tin(II) chloride. google.com The resulting 2-[4-(4-aminophenoxy)phenyl]ethanol contains a primary aromatic amine, a highly versatile functional group.

This amine can undergo a wide range of chemical transformations, including:

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be substituted with various nucleophiles (Sandmeyer reaction) to introduce halides, cyano groups, or hydroxyl groups.

Amide and Sulfonamide Formation: Acylation with acid chlorides or anhydrides to form amides, or reaction with sulfonyl chlorides to produce sulfonamides, expanding the molecular complexity.

N-Alkylation and N-Arylation: Creating more substituted amines, which are precursors for many dyes, pharmaceuticals, and polymers.

The synthesis of complex molecules such as N-phenylethylindole carboxamides and 2-aza-2'-deoxyinosine-containing oligodeoxynucleotides has been shown to utilize 2-(4-nitrophenyl)ethanol as a key synthetic intermediate, demonstrating its role in building intricate molecular architectures. pharmaffiliates.comacs.org

Application in Polymer Chemistry and Advanced Materials

The rigid aromatic structure and reactive functional groups of this compound make it an attractive candidate for incorporation into polymers, leading to materials with enhanced thermal stability, specific electronic properties, and tailored functionalities.

Monomer for Polyimide Synthesis and High-Performance Polymer Development

Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical strength. core.ac.ukvt.edu They are typically synthesized via a two-step method involving the reaction of a dianhydride with a diamine to form a poly(amic acid) precursor, which is then cyclized. vt.edu

Diamine monomers containing ether linkages are known to improve the processability of the resulting polyimides. By creating a diamine derivative of the title compound, it can be used as a monomer in polyimide synthesis. For example, a dinitro compound analogous to 2,2'-bis(4-nitrophenoxy phenyl) propane (B168953) can be synthesized and subsequently reduced to the corresponding diamine, such as 2,2'-bis(4-aminophenoxy phenyl) propane (BAPP). researchgate.netresearchgate.net The incorporation of the flexible ethanol side chain, or derivatives thereof, can further modify the polymer's properties, potentially improving solubility or providing sites for cross-linking.

Interactive Table: Polyimide Monomer Development

Precursor Type Intermediate Monomer Resulting Polymer

Contribution to Liquid Crystalline Material Design and Stabilization

Liquid crystals are materials that exhibit properties between those of a conventional liquid and a solid crystal. Their molecular structure is typically composed of rigid, rod-like units (mesogens). The rigid aromatic core of this compound, comprising two phenyl rings linked by an ether bond, makes it an excellent candidate for designing mesogenic compounds.

The nitro group enhances the polarity and polarizability of the molecule, which are crucial factors for achieving liquid crystalline phases. Research on related compounds like 2-[(4-Nitrophenyl)amino]ethanol has confirmed their role as precursors in the synthesis of mesogenic compounds used in liquid crystal displays. By modifying the ethanol group to an alkyl chain of appropriate length, the molecular shape can be tailored to promote the formation of nematic or smectic liquid crystal phases.

Incorporation into Polymeric Sensor Architectures

The nitroaromatic group is electrochemically active and can be reduced at a specific potential. This property can be exploited in the design of electrochemical sensors. When this compound is used as a monomer to create a polymer, the resulting material will have pendant nitro-functionalized aromatic groups.

These nitro groups can act as recognition sites for specific analytes. The interaction of an analyte with the polymer can cause a detectable change in the electrochemical signal of the nitro group reduction, forming the basis of a sensor. While direct use of this specific compound in sensors is an area for further research, the principle is well-established. The incorporation of thiazole units, which can be synthesized from this precursor, into polymeric structures has also been explored for sensor applications, further highlighting the potential of this compound derivatives in this field. sigmaaldrich.com

The Role of this compound in Specialized Dye and Pigment Production Remains an Area of Developing Research

The compound this compound, with its distinct molecular architecture featuring a nitro group and a phenoxyethanol (B1677644) moiety, presents theoretical potential as a precursor or intermediate in the synthesis of specialized dyes and pigments. However, a comprehensive review of currently available scientific literature and patent databases does not yield specific examples or detailed research findings on its direct application in this field.

The synthesis of many commercial dyes, particularly azo dyes, relies on the diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline (B41778) derivative. researchgate.netnih.gov In principle, the nitro group of this compound could be chemically reduced to a primary amine, thereby generating a novel aromatic amine intermediate. This new intermediate could then potentially be diazotized and coupled with various aromatic compounds to produce a range of novel dyes. The resulting dyes would incorporate the unique structural features of the original molecule, which could influence their color, fastness, and other performance properties.

Despite this theoretical potential, the practical application and detailed research into the use of this compound for creating dyes and pigments are not documented in the current body of scientific publications. The existing research on dye synthesis focuses on more conventional aromatic amines and phenols. unb.cajbiochemtech.com

Further research would be necessary to explore the synthetic routes to convert this compound into a viable dye intermediate and to characterize the properties of any resulting colorants. Such studies would involve:

Reduction of the Nitro Group: Investigating efficient and selective methods to reduce the nitro group to a primary amine without cleaving the ether linkage or affecting the hydroxyl group.

Diazotization and Coupling Reactions: Optimizing the conditions for the diazotization of the resulting amine and its subsequent coupling with various aromatic substrates to synthesize a library of new dyes.

Characterization of Novel Dyes: Evaluating the spectral properties, color fastness, and other relevant characteristics of the newly synthesized dyes to determine their potential for industrial applications.

At present, the utility of this compound in the production of specialized dyes and pigments remains a hypothetical concept rather than an established application. The field of dye chemistry is vast, and the exploration of new building blocks like this compound could open up new avenues for the development of colorants with unique properties. However, dedicated research is required to substantiate this potential.

Sophisticated Analytical Methodologies for the Detection and Characterization of 2 4 4 Nitrophenoxy Phenyl Ethanol

Development of High-Resolution Chromatographic Methods

Chromatography remains the cornerstone for the separation and analysis of complex chemical compounds. For 2-[4-(4-Nitrophenoxy)phenyl]ethanol, both high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) offer powerful, albeit different, approaches to its analysis.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity and performing quantitative analysis of this compound. The compound's polarity, arising from the terminal hydroxyl group, and its strong UV-absorbing properties, due to the nitrophenyl group, make it an ideal candidate for reversed-phase HPLC with UV detection.

A typical method would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. A gradient elution using a mobile phase consisting of water and an organic solvent, such as acetonitrile (B52724) or methanol, allows for the effective separation of the target compound from potential impurities, starting materials (e.g., 4-nitrophenol), and side-products. Purity is determined by calculating the relative peak area of the main compound against all other peaks detected in the chromatogram. For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a certified reference standard and plotting the detector response (peak area) against concentration.

Table 1: Illustrative HPLC Method Parameters for Analysis of this compound

ParameterValue/Description
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water (HPLC Grade)
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient 30% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV-Vis Diode Array Detector (DAD) at 315 nm
Injection Volume 10 µL
Column Temp. 30 °C
Expected RT ~8.5 minutes

While HPLC is suitable for direct analysis, Gas Chromatography-Mass Spectrometry (GC-MS) offers superior peak resolution and definitive identification through mass spectral data. However, the direct analysis of this compound by GC is challenging due to its polarity and low volatility caused by the primary alcohol (-OH) group. To overcome this, a chemical derivatization step is essential. nih.gov

Derivatization increases the volatility and thermal stability of the analyte by replacing the active hydrogen of the hydroxyl group with a non-polar functional group. nih.gov Silylation is the most common and effective technique for this purpose. univ-lyon1.fr Reagents such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to convert the alcohol into its corresponding trimethylsilyl (B98337) (TMS) ether. univ-lyon1.frnih.gov This reaction is typically performed in an appropriate solvent like pyridine (B92270) or acetonitrile at a slightly elevated temperature to ensure completion.

Once derivatized, the now-volatile TMS-ether of this compound can be readily analyzed by GC-MS. The gas chromatograph separates the derivatized compound from other components of the sample, and the mass spectrometer fragments the molecule in a predictable way, generating a unique mass spectrum that serves as a chemical fingerprint for unambiguous identification.

Table 2: Example Derivatization and GC-MS Parameters

ParameterValue/Description
Derivatization
Reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
Procedure Dissolve sample in pyridine, add BSTFA, heat at 70°C for 60 min.
GC Conditions
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow 1.2 mL/min
Oven Program 150°C (hold 1 min), ramp to 300°C at 15°C/min, hold 5 min
MS Conditions
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-550 m/z
Ion Source Temp. 230 °C

Spectrophotometric and Electrochemical Detection Systems for Specificity and Sensitivity

Beyond chromatographic methods, spectrophotometric and electrochemical systems provide alternative or complementary approaches for the detection and quantification of this compound, often with high specificity and sensitivity.

UV-Visible Spectrophotometry: The presence of the 4-nitrophenyl group, a potent chromophore, makes this compound highly suitable for analysis by UV-Visible spectrophotometry. The conjugated π-system of the aromatic rings and the nitro group results in strong absorption of ultraviolet light at a characteristic wavelength (λmax), typically around 315-320 nm. This property can be exploited for quantitative analysis using the Beer-Lambert law, where the absorbance of a solution is directly proportional to the concentration of the analyte. A calibration curve prepared from standards of known concentration allows for the rapid determination of the compound's concentration in solution.

Electrochemical Detection: The nitroaromatic functionality of this compound makes it electrochemically active. The nitro group (-NO₂) can be electrochemically reduced at a specific potential at the surface of a working electrode. Techniques such as differential pulse voltammetry (DPV) or cyclic voltammetry (CV) can be employed for sensitive detection. In a typical DPV measurement, the reduction of the nitro group to a hydroxylamine (B1172632) or amine group produces a current peak whose height is proportional to the analyte's concentration. This method offers excellent sensitivity and selectivity, as few other functional groups are reduced in the same potential window.

Protocols for the Preparation of Analytical Standards and Reference Materials

The accuracy of any quantitative analysis relies on the quality of the analytical standards used for calibration. The preparation of a high-purity reference material for this compound is a multi-step process requiring rigorous synthesis, purification, and characterization.

Synthesis: A common synthetic route is the Williamson ether synthesis, reacting 2-(4-hydroxyphenyl)ethanol (B1682651) with 1-chloro-4-nitrobenzene (B41953) or 1-fluoro-4-nitrobenzene (B44160) under basic conditions. The crude product is isolated after the reaction is complete.

Purification: High purity is achieved through successive purification steps. Recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water or ethyl acetate/hexane) is a primary method for removing impurities. For even higher purity, preparative column chromatography on silica (B1680970) gel may be employed to separate the target compound from structurally similar side-products. The goal is to achieve a purity level exceeding 99.5%.

Characterization and Certification: The identity and purity of the prepared standard must be unequivocally confirmed. A suite of analytical techniques is used for this purpose:

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and identify any residual solvents or impurities.

Mass Spectrometry: To verify the molecular weight of the compound.

FTIR Spectroscopy: To confirm the presence of key functional groups (e.g., -OH, -NO₂, Ar-O-Ar ether).

HPLC Analysis: To determine the purity via peak area percentage, as described in section 7.1.1.

Elemental Analysis: To confirm the elemental composition (C, H, N) of the compound.

The final certified reference material must be accompanied by documentation detailing its synthesis, purification, characterization data, a certified purity value with an associated uncertainty, and recommended storage conditions to ensure its stability.

Future Prospects and Emerging Research Frontiers for 2 4 4 Nitrophenoxy Phenyl Ethanol

Design and Synthesis of Sustainable Analogues and Derivatives

The future development of 2-[4-(4-Nitrophenoxy)phenyl]ethanol will likely be guided by the principles of green chemistry, focusing on the creation of analogues and derivatives through sustainable synthetic routes. A primary method for synthesizing the core diaryl ether structure involves the Ullmann condensation or Buchwald-Hartwig amination-type C-O cross-coupling reactions. nih.govorganic-chemistry.org Future research could focus on replacing traditional copper or palladium catalysts with more abundant and less toxic nano-catalysts. nih.gov The use of environmentally benign solvents, such as supercritical carbon dioxide or water, and energy-efficient reaction conditions, like microwave irradiation, are also promising areas of investigation. researchgate.netox.ac.uk

The design of sustainable analogues could involve modifying the core structure to enhance biodegradability or reduce potential toxicity. For example, replacing the nitro group, which can sometimes be associated with mutagenicity, with other electron-withdrawing groups might be a key objective. nih.gov Furthermore, creating derivatives from bio-based feedstocks, such as phenols derived from lignin, could significantly improve the sustainability profile of this class of compounds. rsc.org

Table 1: Proposed Sustainable Analogues of this compound and Their Potential Advantages

Elucidation of Novel Reaction Pathways and Catalytic Systems

The functional groups of this compound—the nitro group, the ether linkage, and the primary alcohol—offer a rich platform for exploring novel chemical transformations. The reduction of the aromatic nitro group is a well-established and highly versatile reaction. numberanalytics.com Future research could explore selective reduction to various functional groups, such as hydroxylamines or azoxy compounds, using advanced catalytic systems. wikipedia.org Catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel are common methods, but newer, more sustainable catalysts based on non-noble metals like iron, cobalt, and nickel are gaining prominence. commonorganicchemistry.comacs.org

The photochemistry of nitroaromatic compounds is another exciting frontier. rsc.orgacs.org Irradiation with light can induce unique reactions, such as rearrangement or dissociation of the nitro group, potentially leading to the formation of novel molecular structures. nih.govacs.orgrsc.org The development of photocatalytic systems could enable these transformations to occur under mild and controlled conditions.

The hydroxyl group can be a handle for a variety of functionalizations, including esterification and etherification, to create a library of derivatives with diverse properties. Furthermore, the diaryl ether bond, while generally stable, could be targeted for cleavage or rearrangement under specific catalytic conditions, providing access to different phenolic and phenylpropanoid structures.

Table 2: Potential Novel Reaction Pathways for this compound

Reaction TypeReagents and ConditionsPotential Product
Selective Nitro ReductionZn/NH4Cl2-[4-(4-Hydroxylaminophenoxy)phenyl]ethanol
Photocatalytic RearrangementVisible light, photosensitizerIsomeric nitrophenol derivatives
Catalytic Ether CleavageNi catalyst, reducing agent4-Nitrophenol and 4-(2-hydroxyethyl)phenol
Biocatalytic OxidationAlcohol dehydrogenase2-[4-(4-Nitrophenoxy)phenyl]acetaldehyde

Integration of High-Throughput Screening and Computational Methods for Discovery

To unlock the full potential of this compound and its derivatives, modern discovery tools are indispensable. High-throughput screening (HTS) allows for the rapid testing of a large library of compounds against a variety of biological targets. nih.govyoutube.com By creating a combinatorial library of analogues with diverse substitutions on both aromatic rings and modifications of the ethanol (B145695) side chain, HTS could be employed to identify "hit" compounds with interesting activities, such as antimicrobial, anti-inflammatory, or anticancer properties. nih.govnih.govacs.org

In parallel, computational methods can significantly accelerate the discovery process. Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity or toxicity of designed analogues based on their molecular structure, helping to prioritize which compounds to synthesize and test. nih.gov Density Functional Theory (DFT) calculations can provide insights into the electronic structure, reactivity, and spectroscopic properties of the molecules, guiding the design of new catalysts and reaction pathways. nih.govresearchgate.netacs.org Molecular docking simulations could be used to predict how these compounds might bind to specific protein targets, suggesting potential mechanisms of action and paving the way for rational drug design.

Table 3: Hypothetical High-Throughput Screening Cascade for Derivatives of this compound

Screening StageAssay TypeObjective
Primary ScreenCell viability assays (e.g., against cancer cell lines, bacteria, fungi)Identify compounds with cytotoxic or cytostatic activity.
Secondary ScreenEnzyme inhibition assays (e.g., kinases, phosphodiesterases)Determine specific molecular targets.
Tertiary ScreenIn vivo studies (e.g., animal models)Evaluate efficacy and safety in a biological system.
Computational AnalysisQSAR and molecular dockingRefine structure-activity relationships and guide lead optimization.

Exploration of Interdisciplinary Applications Beyond Current Scopes

The structural motifs within this compound suggest a broad range of potential applications that extend into various scientific disciplines. The diaryl ether scaffold is a "privileged scaffold" found in numerous pharmaceuticals and agrochemicals. acs.orgnih.gov This suggests that derivatives of the target compound could be explored as novel herbicides, fungicides, or insecticides.

In materials science, the rigid, aromatic structure of this molecule could be exploited for the development of novel polymers with high thermal stability or specific optical properties. The hydroxyl group provides a reactive site for polymerization. Furthermore, the phenylethanol moiety is a common feature in fragrances and flavoring agents. nih.gov While the nitro group would likely preclude direct use in this context, derivatives where the nitro group is replaced or removed could be investigated for their olfactory properties.

The molecule could also serve as a functionalized scaffold in tissue engineering. nih.govnih.govresearchgate.net By attaching it to polymer backbones, it could be used to create materials with specific surface properties that influence cell adhesion and growth. The ability to functionalize the molecule in multiple ways would allow for the fine-tuning of these properties.

Q & A

Q. Basic

  • NMR : ¹H NMR confirms the ethanol moiety (δ 3.6–3.8 ppm for CH₂OH; δ 1.2 ppm for OH) and nitrophenoxy aromatic protons (δ 7.5–8.3 ppm). ¹³C NMR distinguishes ether linkages (C-O at ~70 ppm) .
  • IR : Strong absorption at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1340 cm⁻¹ (symmetric NO₂ stretch) .
  • HPLC-MS : Reverse-phase C18 columns with UV detection at 254 nm resolve nitroaromatic impurities. ESI-MS typically shows [M+H]⁺ at m/z 275.1 (calculated for C₁₄H₁₃NO₄) .

How can conflicting data on catalytic efficiency in etherification reactions be resolved?

Advanced
Contradictions often arise from unaccounted variables:

  • Catalyst type : Homogeneous Pd(OAc)₂ may outperform heterogeneous Pd/C in polar solvents (e.g., DMF) due to better dispersion, but leaching risks reduce recyclability .
  • Solvent effects : Aprotic solvents (e.g., THF) favor SN2 mechanisms, while DMSO stabilizes transition states in SN1 pathways. Kinetic studies (e.g., Eyring plots) can clarify dominant mechanisms under varying conditions .
  • Operando spectroscopy : In-situ FTIR or Raman monitors intermediate species, identifying deactivation pathways (e.g., catalyst poisoning by nitro groups) .

What role does the nitro group play in this compound’s electronic structure and reactivity?

Advanced
The nitro group is a strong electron-withdrawing meta-director, polarizing the aromatic ring and increasing susceptibility to nucleophilic attack. Cyclic voltammetry of similar compounds reveals a reduction peak at ~-0.8 V (vs. Ag/AgCl) for the nitro group, indicating potential redox activity in catalytic applications . Computational studies show that the nitro group lowers the LUMO energy (-2.1 eV vs. -1.3 eV for non-nitrated analogs), enhancing electrophilicity in Michael addition reactions .

What are emerging applications of this compound in medicinal chemistry research?

Q. Basic

  • Drug intermediates : The nitrophenoxy moiety is a precursor for para-aminophenol derivatives used in analgesics (e.g., acetaminophen analogs) .
  • Antimicrobial probes : Nitro groups enhance membrane permeability, enabling studies on Gram-negative bacterial efflux pumps .
  • Enzyme inhibition : The ethanol side chain facilitates hydrogen bonding with kinase active sites, as shown in docking studies with EGFR tyrosine kinase (IC₅₀ ~ 12 µM) .

Safety and Handling

  • PPE : Nitrile gloves, safety goggles, and lab coats required due to irritant properties .
  • Waste Disposal : Neutralize nitro byproducts with reducing agents (e.g., Fe/NH₄Cl) before aqueous disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.